Androsta-3,5-dien-7,17-dion

Übersicht

Beschreibung

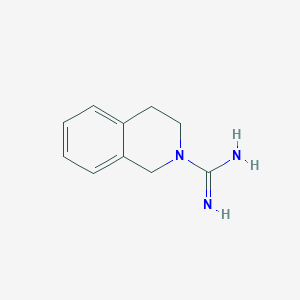

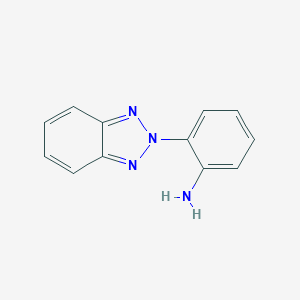

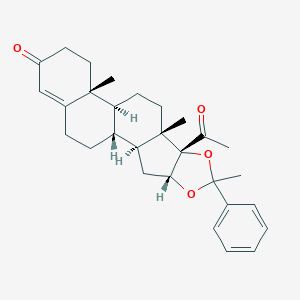

Androsta-3,5-diene-7,17-dione is a key intermediate in the organic synthesis of various female sex hormones such as estrone, estradiol, estriol, and other related derivatives. Its structural complexity, characterized by multiple chiral carbon centers, presents significant challenges in chemical synthesis. However, microbe-mediated biotransformation offers a highly reliable, cost-effective, and relatively non-hazardous method for the commercial manufacturing of this and other steroidal key intermediates (Prakash & Bajaj, 2017).

Synthesis Analysis

The synthesis of Androsta-3,5-diene-7,17-dione involves bromination of 5α-androst-2-ene-1,17-dione and subsequent dehydrobromination, leading to the formation of Androsta-2,4-diene-1,17-dione. Treatment with alkali transforms it into 3α,5α-epoxyandrostane-1,17-dione. This pathway confirms the structural intricacies involved in its synthesis, highlighting the importance of specific reactions in achieving the desired steroidal framework (Hanson & Organ, 1970).

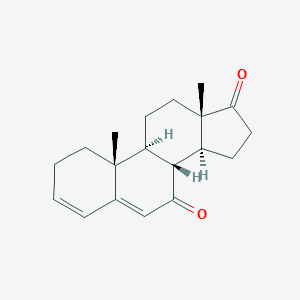

Molecular Structure Analysis

The molecular structure of Androsta-3,5-diene-7,17-dione is critical for its biological activity and synthesis. The compound's structure has been confirmed through various chemical transformations and analytical techniques, including X-ray analysis in some instances. These analyses provide insights into the compound's conformation and reactivity, essential for understanding its role in further chemical transformations and biological activities (Görlitzer et al., 2002).

Chemical Reactions and Properties

Androsta-3,5-diene-7,17-dione undergoes various chemical reactions, including bromination, dehydrobromination, and treatment with alkali, leading to different derivatives. These reactions are pivotal for synthesizing key intermediates used in the production of female sex hormones and other steroidal compounds. The chemical properties, such as reactivity towards different reagents and conditions, play a crucial role in its functionalization and transformation into biologically active molecules (Hanson & Organ, 1970).

Wissenschaftliche Forschungsanwendungen

Aromatase-Inhibitor

Androsta-3,5-dien-7,17-dion ist allgemein bekannt als Arimistane. Es ist ein potenter Aromatase-Inhibitor, der die Östrogenproduktion im Körper reduziert . Diese Eigenschaft macht es in verschiedenen medizinischen und sportlichen Anwendungen nützlich.

Hormonersatztherapie

Aufgrund seiner Fähigkeit, den Östrogenspiegel zu regulieren, wird this compound in der Hormonersatztherapie für Männer eingesetzt. Es hilft, die Testosteron- und Östrogenspiegel auszugleichen, was die allgemeine hormonelle Gesundheit verbessert .

Behandlung von Gynäkomastie

Gynäkomastie, ein Zustand, der durch vergrößertes Brustgewebe bei Männern gekennzeichnet ist, kann mit this compound behandelt werden. Indem es die Umwandlung von Testosteron in Östrogen hemmt, hilft es, die Symptome dieses Zustands zu reduzieren .

Brustkrebsbehandlung

This compound wurde bei der Behandlung von Brustkrebs bei Frauen eingesetzt. Durch die Reduzierung des Östrogenspiegels kann es dazu beitragen, das Wachstum von Östrogenrezeptor-positiven Brustkrebszellen zu verlangsamen .

Bodybuilding-Nahrungsergänzungsmittel

In der Fitnessbranche wird this compound als Nahrungsergänzungsmittel zur Steigerung des Muskelwachstums und zur Verbesserung der sportlichen Leistung verwendet. Es trägt dazu bei, ein günstiges Testosteron-Östrogen-Verhältnis zu erhalten, wodurch das Muskelwachstum und die Regeneration gefördert werden .

Forschungsstandard

This compound wurde als interner Standard für die quantitative Bestimmung von Arimistane in biologischen Proben synthetisiert . Dies hilft bei der genauen Messung und Analyse der Arimistane-Spiegel in Forschungsstudien.

Chemische Synthese

This compound kann durch verschiedene synthetische Verfahren hergestellt werden, wie z. B. die Oxidation, Reduktion oder andere chemische Reaktionen von Androstenedion . Dies macht es zu einer wertvollen Verbindung in der chemischen Synthese und Forschung.

Sicherheitsforschung

Die Sicherheit von this compound für die Verwendung in Lebensmitteln wurde untersucht. Es wurde jedoch festgestellt, dass es keine ausreichenden wissenschaftlichen Daten und Informationen über die Sicherheit seines Konsums gibt . Dies unterstreicht die Notwendigkeit weiterer Forschung zu den Sicherheits- und möglichen Nebenwirkungen dieser Verbindung.

Wirkmechanismus

Target of Action

Androsta-3,5-diene-7,17-dione, also known as Arimistane, is primarily targeted towards the aromatase enzyme . This enzyme is responsible for converting androgens (like testosterone) into estrogens . By inhibiting this enzyme, Arimistane effectively reduces the conversion of testosterone into estrogen .

Mode of Action

Arimistane acts as an aromatase inhibitor . It binds to the aromatase enzyme and inhibits its function, thereby reducing the conversion of testosterone into estrogen . This unique ability makes Arimistane a popular supplement among athletes and bodybuilders .

Biochemical Pathways

The primary biochemical pathway affected by Arimistane is the aromatase pathway . By inhibiting the aromatase enzyme, Arimistane disrupts the conversion of androgens to estrogens . This results in an increase in testosterone levels and a decrease in estrogen levels .

Pharmacokinetics

It’s known that arimistane is used as a dietary supplement, suggesting that it is orally bioavailable .

Result of Action

The inhibition of the aromatase enzyme by Arimistane leads to an increase in testosterone levels and a decrease in estrogen levels . This hormonal shift can potentially improve muscle strength, increase fat loss, and promote overall well-being .

Action Environment

The action of Arimistane can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as food or other medications, could potentially affect the absorption and efficacy of Arimistane . More research is needed to fully understand these interactions .

Safety and Hazards

Eigenschaften

IUPAC Name |

(8R,9S,10R,13S,14S)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-7,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-18-9-4-3-5-12(18)11-15(20)17-13-6-7-16(21)19(13,2)10-8-14(17)18/h3,5,11,13-14,17H,4,6-10H2,1-2H3/t13-,14-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDOTNMSJDQVEE-ZENYQMPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=O)C=C4[C@@]3(CCC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1420-49-1 | |

| Record name | Androsta-3,5-diene-7,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANDROSTA-3,5-DIENE-7,17-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77P0LYX19T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Androsta-3,5-diene-7,17-dione and where has it been found?

A1: Androsta-3,5-diene-7,17-dione, sometimes referred to as Arimistane, is a synthetic steroid compound. It has been detected as an unlisted ingredient in dietary supplements marketed for "performance enhancement". [, ]

Q2: How is Androsta-3,5-diene-7,17-dione identified in complex mixtures?

A2: Several analytical techniques are employed to identify Androsta-3,5-diene-7,17-dione. Initial screening often involves liquid chromatography-mass spectrometry (LC-MS) which can detect compounds with steroid-like spectral characteristics. [] Confirmation of its presence is achieved through a combination of techniques including:

- High performance liquid chromatography with ultraviolet detection (HPLC-UV): This method is used for separating and isolating the compound from other components in a mixture. []

- Gas chromatography with simultaneous Fourier Transform infrared detection and mass spectrometry (GC-FT-IR-MS): Provides structural information and molecular weight confirmation. []

- Liquid chromatography-high resolution accurate mass-mass spectrometry (LC-HRAM-MS): Offers precise mass measurement for definitive identification. []

- Nuclear magnetic resonance (NMR): Reveals detailed structural information about the compound. []

Q3: Can Androsta-3,5-diene-7,17-dione be formed unintentionally during analytical procedures?

A3: Yes, research indicates that Androsta-3,5-diene-7,17-dione can be generated as an artifact during the analysis of related compounds. This occurs specifically during the derivatization process of 7-oxo-dehydroepiandrosterone (7-oxo-DHEA) and 7α-hydroxy-DHEA with trimethylsilyl (TMS) reagents commonly used in gas chromatography. [] The formation of Androsta-3,5-diene-7,17-dione under these conditions highlights the importance of careful interpretation of analytical data and the need for appropriate controls to differentiate true positives from artifacts.

Q4: What factors can influence the formation of Androsta-3,5-diene-7,17-dione as an analytical artifact?

A4: Several factors have been identified that can contribute to the unintentional formation of Androsta-3,5-diene-7,17-dione during analysis:

- Derivatization reagent: The use of N-methyl-N-trimethylsilyl trifluoroacetamide (MSTFA) for derivatization is a key factor. []

- Reaction temperature: Elevated temperatures during derivatization can promote the formation of Androsta-3,5-diene-7,17-dione. []

- Gas chromatography inlet: The type of inlet used in the gas chromatography system, such as split/splitless or multimode inlets, can also influence artifact formation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.